Betamethasone

Description

Properties

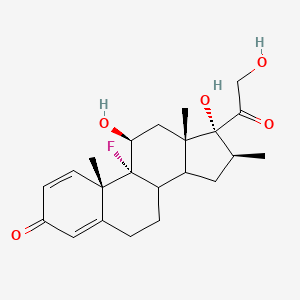

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022667 | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

568.2°C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER | |

CAS No. |

378-44-9 | |

| Record name | Betamethasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=378-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betamethasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178°C, 231-234 °C, decomposes, 231 - 234 °C | |

| Record name | Betamethasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAMETHASONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betamethasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Betamethasone in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone is a potent synthetic glucocorticoid, a class of steroid hormones renowned for powerful anti-inflammatory and immunosuppressive effects.[1][2] It serves as a cornerstone therapy for a multitude of inflammatory conditions, including severe dermatological diseases like psoriasis and eczema, autoimmune disorders, and allergic reactions.[1][3] Functionally, betamethasone mimics the action of endogenous cortisol but exhibits significantly higher glucocorticoid activity with negligible mineralocorticoid effects.[2] A comprehensive understanding of its molecular and cellular mechanisms is critical for optimizing therapeutic strategies and developing novel anti-inflammatory agents.

This guide provides a detailed examination of the core mechanisms by which betamethasone exerts its therapeutic effects, focusing on its interaction with the glucocorticoid receptor and the subsequent modulation of genomic and non-genomic signaling pathways.

Core Mechanism of Action: The Glucocorticoid Receptor (GR) Pathway

The primary mechanism of betamethasone is mediated through its interaction with the intracellular glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4][5]

Cellular Uptake and Receptor Binding: As a lipophilic molecule, betamethasone readily diffuses across the cell membrane into the cytoplasm.[4] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSP90, HSP70) and immunophilins that maintain the receptor in a conformation ready for ligand binding.[6][7]

Activation and Nuclear Translocation: Upon binding of betamethasone to the ligand-binding domain (LBD) of the GR, the receptor undergoes a conformational change.[3] This change triggers the dissociation of the chaperone proteins and exposes nuclear localization signals.[8][9] The activated betamethasone-GR complex then rapidly translocates from the cytoplasm into the nucleus.[1][10]

Modulation of Gene Expression: Inside the nucleus, the complex acts as a transcription factor to modulate the expression of target genes.[11] This genomic action is the principal driver of betamethasone's anti-inflammatory effects and occurs through two primary mechanisms: transactivation and transrepression .[1][12]

References

- 1. nbinno.com [nbinno.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 4. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 11. Facebook [cancer.gov]

- 12. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Guide to Betamethasone: Molecular Structure and Glucocorticoid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic glucocorticoid betamethasone, focusing on its molecular characteristics and its interaction with the glucocorticoid receptor (GR). The content herein is intended to serve as a comprehensive resource, detailing the structural basis of its function, its binding kinetics, and the experimental methodologies used for its characterization.

Betamethasone: Molecular Profile

Betamethasone is a potent synthetic corticosteroid, an analog of prednisolone, with strong anti-inflammatory and immunosuppressive properties.[1][2][3] Its chemical structure is fundamental to its high degree of glucocorticoid activity.[1]

Chemical Name: 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione[1][4] Molecular Formula: C₂₂H₂₉FO₅[2][4] Molecular Weight: 392.46 g/mol [2][4]

The key structural features that contribute to its potency include:

-

Fluorination at C9: This modification significantly increases its glucocorticoid and anti-inflammatory activity.

-

Methylation at C16β: This feature distinguishes it from its epimer, dexamethasone (which has a 16α-methyl group), and helps to minimize mineralocorticoid side effects.[5]

-

Double bond at C1-C2: This enhances its glucocorticoid effects relative to cortisol.

Betamethasone is often used in esterified forms, such as betamethasone valerate or betamethasone dipropionate, to modify its absorption and potency.[1][6][7]

The Glucocorticoid Receptor (GR) and Ligand Binding

Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[8][9]

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock protein 90 (hsp90).[9] Upon binding of a ligand like betamethasone, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[9][10] In the nucleus, GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression.[8][10]

The binding of betamethasone to the ligand-binding domain (LBD) of the GR is a critical initiating event. Molecular docking studies of related glucocorticoids have identified key amino acid residues within the LBD that are crucial for binding. For instance, hydrogen bonds are often formed with residues such as Gln570 and Asn564, while various hydrophobic interactions with residues like Met560, Leu563, and Gln642 stabilize the ligand-receptor complex.[11]

Quantitative Binding Affinity Data

The affinity of a ligand for its receptor is a key determinant of its biological potency. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. Betamethasone exhibits a high binding affinity for the glucocorticoid receptor.

For comparative purposes, the following table summarizes the relative binding affinity (RBA) of betamethasone and other common glucocorticoids for the GR. Dexamethasone is often used as a reference standard with an RBA of 100.

| Compound | Relative Binding Affinity (RBA) for GR | Selectivity Ratio (GR/PR) | Reference |

| Dexamethasone | 100 (Reference) | 476 | [12] |

| Betamethasone | ~130 | 1,375 | [5][12] |

| Fluticasone Propionate | 1800 | 12 | [12] |

| Mometasone Furoate | 2100 | 1.1 | [12] |

| Budesonide | 935 | 44 | [12] |

Note: RBA values can vary between studies based on the cell type and assay conditions. The selectivity ratio compares the relative binding affinity for the Glucocorticoid Receptor (GR) versus the Progesterone Receptor (PR), indicating a higher value is more selective for the GR.[12]

Betamethasone demonstrates a slightly higher binding affinity for the GR compared to its stereoisomer, dexamethasone.[5] Furthermore, it shows high selectivity for the GR over the progesterone receptor, which is a desirable characteristic for minimizing certain side effects.[12]

Glucocorticoid Receptor Signaling Pathway

The binding of betamethasone to the GR initiates a signaling cascade that culminates in altered gene expression.[13][14] This pathway is central to the therapeutic effects of glucocorticoids.

Caption: Canonical signaling pathway of Betamethasone via the Glucocorticoid Receptor.

Experimental Protocols

The determination of binding affinity is crucial for drug development. The competitive radioligand binding assay is a gold-standard method for quantifying the affinity of an unlabeled compound (like betamethasone) for a receptor.[15][16]

Protocol: Competitive Radioligand Binding Assay for GR

Objective: To determine the inhibitory constant (Ki) of betamethasone for the human glucocorticoid receptor.

Materials:

-

Human cell line expressing GR (e.g., A549 lung carcinoma cells) or purified recombinant human GR.

-

Radioligand: [³H]-dexamethasone (a high-affinity GR ligand).

-

Unlabeled competitor: Betamethasone.

-

Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[17]

-

Wash Buffer: Ice-cold binding buffer.

-

Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce nonspecific binding).[17]

-

Scintillation fluid and scintillation counter.

-

96-well microplates.

Methodology:

-

Receptor Preparation: Prepare a cell membrane homogenate from GR-expressing cells.[17] Determine the protein concentration using a standard method (e.g., BCA assay).[17]

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Receptor preparation + [³H]-dexamethasone.

-

Nonspecific Binding: Receptor preparation + [³H]-dexamethasone + a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess).

-

Competition: Receptor preparation + [³H]-dexamethasone + varying concentrations of betamethasone (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add a fixed concentration of [³H]-dexamethasone (typically at its Kd value) to all wells. Add the appropriate concentration of unlabeled betamethasone or excess dexamethasone. Finally, add the receptor preparation to initiate the binding reaction.[15][17] Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C or a shorter time at room temperature).[18]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.[15] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the betamethasone concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of betamethasone that inhibits 50% of the specific binding of the radioligand).[15]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Workflow Diagram for Binding Assay

Caption: A typical experimental workflow for a competitive radioligand binding assay.

Conclusion

Betamethasone is a highly potent glucocorticoid whose therapeutic efficacy is rooted in its specific molecular structure and high-affinity binding to the glucocorticoid receptor. The fluorination at C9 and methylation at C16β are critical modifications that enhance its activity and selectivity. Understanding the quantitative aspects of its receptor binding and the intricacies of the subsequent signaling pathway is essential for the rational design of new glucocorticoid drugs with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such compounds in drug discovery and development.

References

- 1. drugs.com [drugs.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSRS [precision.fda.gov]

- 5. Comparison of analgesic effects between betamethasone and dexamethasone in total knee arthroplasty: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betamethasone Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Betamethasone dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 11. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of Betamethasone on Cellular Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted influence of the synthetic glucocorticoid betamethasone on key cellular signal transduction pathways. By elucidating the molecular mechanisms of action, this document aims to provide a comprehensive resource for researchers and professionals in drug development. The information presented herein is critical for understanding the therapeutic effects and potential side effects of betamethasone, as well as for identifying novel therapeutic targets and strategies.

The Glucocorticoid Receptor Pathway: The Central Hub of Betamethasone Action

Betamethasone, a potent glucocorticoid, primarily exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] This interaction initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to the profound anti-inflammatory, immunosuppressive, and metabolic effects of the drug.

The canonical GR signaling pathway can be summarized as follows:

-

Ligand Binding: Being lipophilic, betamethasone readily diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and immunophilins.

-

Conformational Change and Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.

-

Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription.

Transactivation: Upregulation of Anti-inflammatory Genes

A key mechanism of betamethasone's anti-inflammatory action is the transactivation of genes encoding anti-inflammatory proteins. A prominent example is Annexin A1 (ANXA1) , also known as lipocortin-1. ANXA1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.

Another important target of GR-mediated transactivation is Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) . SGK1 is a serine/threonine kinase that plays a role in cell survival, ion channel regulation, and inflammation.[3][4][5][6] Its induction by glucocorticoids contributes to the cellular response to stress and hormonal signals.[3][4]

Transrepression: Downregulation of Pro-inflammatory Genes

Betamethasone also exerts its anti-inflammatory effects by repressing the expression of pro-inflammatory genes. This is often achieved through the interaction of the GR with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . By interfering with the activity of these pro-inflammatory transcription factors, betamethasone effectively downregulates the expression of a wide range of cytokines, chemokines, and adhesion molecules.

Crosstalk with Other Signaling Pathways

The effects of betamethasone are not limited to the classical GR signaling pathway. The GR can engage in extensive crosstalk with other major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

Modulation of the MAPK Pathway

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis, and play a significant role in inflammation. Betamethasone can modulate MAPK signaling, primarily through the induction of Dual-Specificity Phosphatase 1 (DUSP1) , also known as MAPK Phosphatase-1 (MKP-1). DUSP1 is a phosphatase that can dephosphorylate and inactivate all three major MAPKs, thereby dampening downstream inflammatory signaling.

Interaction with the PI3K/Akt Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[7][8][9] Emerging evidence suggests a complex interplay between glucocorticoid signaling and the PI3K/Akt pathway. As mentioned earlier, betamethasone induces the expression of SGK1, a kinase that shares downstream targets with Akt and can be regulated by the PI3K pathway.[10] This suggests that betamethasone can influence PI3K/Akt signaling through the induction of SGK1, contributing to its effects on cell survival and apoptosis.[10]

Quantitative Data on Betamethasone-Induced Gene Expression Changes

The following table summarizes quantitative data from a study investigating the effects of betamethasone on gene expression in fetal rat lung mesenchymal fibroblasts.[2][11]

| Gene | Function | Fold Change (Betamethasone vs. Control) |

| Tgm2 | Transglutaminase 2 | 17.1 |

| Nov | Nephroblastoma Overexpressed | 4.7 |

| Crispld2 | Cysteine-Rich Secretory Protein LCCL Domain Containing 2 | 12.9 |

| Hif3a | Hypoxia Inducible Factor 3 Alpha Subunit | 5.0 |

| Aspa | Aspartoacylase | 2.5 |

| Srgap3 | SLIT-ROBO Rho GTPase Activating Protein 3 | 2.8 |

| Timp3 | TIMP Metallopeptidase Inhibitor 3 | 2.4 |

| Kdr | Kinase Insert Domain Receptor | 29.7 |

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol outlines the general steps for performing ChIP-Seq to identify GR binding sites in response to betamethasone treatment.

-

Cell Culture and Treatment: Culture primary fetal rat lung fibroblasts to 80-90% confluency. Treat cells with 1 µM betamethasone or vehicle (ethanol) for 6 hours.

-

Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-600 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody or a non-specific IgG control overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and identify peaks of GR enrichment.

Quantitative Real-Time PCR (qPCR)

This protocol describes the steps for validating changes in gene expression identified by RNA-Seq.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from betamethasone- or vehicle-treated cells using a suitable RNA extraction kit. Synthesize cDNA from the RNA using a reverse transcription kit.

-

Primer Design: Design primers specific to the target genes of interest.

-

qPCR Reaction Setup: Set up the qPCR reaction with cDNA, gene-specific primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene and normalize to a housekeeping gene. Calculate the fold change in gene expression using the ΔΔCt method.

Western Blot Analysis

This protocol details the steps for analyzing changes in protein expression and phosphorylation.

-

Protein Extraction: Lyse betamethasone- or vehicle-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-DUSP1, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathways: Graphviz Diagrams

Glucocorticoid Receptor Signaling Pathway

Caption: The canonical glucocorticoid receptor signaling pathway.

Betamethasone-Mediated Inhibition of NF-κB

Caption: Inhibition of the NF-κB pathway by betamethasone.

Betamethasone Regulation of the MAPK Pathway via DUSP1

Caption: Regulation of the MAPK pathway by betamethasone via DUSP1.

Betamethasone Interaction with the PI3K/Akt Pathway via SGK1

Caption: Interaction of betamethasone with the PI3K/Akt pathway.

References

- 1. Identification of Betamethasone-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Exploring serum and glucocorticoid-regulated kinase 1: A promising target for COVID-19 and atrial fibrillation treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Serum- and Glucocorticoid-induced Protein Kinase 1 (SGK1) Is Regulated by Store-operated Ca2+ Entry and Mediates Cytoprotection against Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexamethasone and insulin activate serum and glucocorticoid‐inducible kinase 1 (SGK1) via different molecular mechanisms in cortical collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serum and Glucocorticoid Regulated Kinase 1 (SGK1) Regulates Neutrophil Clearance During Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Betamethasone's Regulatory Role in Pro-Inflammatory Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone, a potent synthetic glucocorticoid, exerts significant anti-inflammatory and immunosuppressive effects primarily through the regulation of pro-inflammatory cytokine expression. This technical guide provides an in-depth analysis of the molecular mechanisms underlying betamethasone's action, focusing on its interaction with the glucocorticoid receptor and the subsequent modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document summarizes quantitative data on the inhibitory effects of betamethasone on various pro-inflammatory cytokines, details common experimental protocols for studying these effects, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, characterized by the release of a plethora of signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). While essential for host defense, dysregulated or chronic inflammation is a hallmark of numerous diseases. Betamethasone, a member of the glucocorticoid class of steroids, is widely used to treat these inflammatory conditions.[1][2] Its therapeutic efficacy stems from its ability to potently suppress the expression of genes encoding pro-inflammatory mediators.[2] This guide delves into the core mechanisms of this regulation, providing a technical resource for researchers and professionals in the field.

Molecular Mechanism of Action

Betamethasone's primary mechanism of action involves its binding to the intracellular glucocorticoid receptor (GR).[1][2] This lipophilic molecule readily diffuses across the cell membrane and binds to the GR, which is typically located in the cytoplasm in an inactive complex with heat shock proteins.[3] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.[2][3]

Once in the nucleus, the activated GR-betamethasone complex can modulate gene expression through two main pathways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction typically leads to the increased transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1).[2]

-

Transrepression: The activated GR can interfere with the activity of other transcription factors, most notably NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines.[4] This interference can occur through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements, or by competing for limited co-activator proteins.[3]

The net effect of these actions is a potent suppression of the inflammatory cascade.

Signaling Pathways

The regulation of pro-inflammatory cytokine expression by betamethasone is intricately linked to its influence on the NF-κB and AP-1 signaling pathways.

Glucocorticoid Receptor Signaling Pathway

The binding of betamethasone to the GR initiates a cascade of events leading to the modulation of gene expression.

NF-κB and AP-1 Signaling Pathways

NF-κB and AP-1 are key transcription factors that drive the expression of a wide array of pro-inflammatory genes. Betamethasone, through the activated GR, effectively inhibits these pathways.

Quantitative Data on Cytokine Regulation

Betamethasone has been shown to inhibit the production of a wide range of pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize key quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by Betamethasone

| Cytokine | Cell Type | Stimulus | Betamethasone Concentration | % Inhibition / IC50 | Reference |

| IL-6 | IL-6-dependent hybridoma | - | 10.9 µM | IC50 | [4] |

| IL-8 | Newborn Polymorphonuclear Neutrophils | TNF-α (1 ng/mL) | 1.8 x 10⁻⁸ M | IC50 | [1] |

| MIP-1α | Newborn Polymorphonuclear Neutrophils | TNF-α (1 ng/mL) | 3.8 x 10⁻⁸ M | IC50 | [1] |

| TNF-α | J774A.1 Macrophages | LPS | 2:1 ratio with TNF-α siRNA | Significant reduction | [5] |

| IL-6 | J774A.1 Macrophages | LPS | 2:1 ratio with TNF-α siRNA | Significant reduction | [5] |

| IL-1β | Neonatal Cord Blood Mononuclear Cells | S. agalactiae / E. faecalis | Not specified | Reduced production | [6] |

| TNF-α | Neonatal Cord Blood Mononuclear Cells | S. agalactiae / E. faecalis | Not specified | Reduced production | [6] |

| IL-6 | Neonatal Cord Blood Mononuclear Cells | S. agalactiae / E. faecalis | Not specified | Reduced production | [6] |

Table 2: In Vivo / Ex Vivo Regulation of Pro-inflammatory Cytokines by Betamethasone

| Cytokine | Model / Condition | Betamethasone Treatment | Outcome | Reference |

| IL-1β | Preterm Labor Patients | 12 mg/kg, two doses | Significantly decreased (P<0.001) | [7] |

| TNF-α | Preterm Labor Patients | 12 mg/kg, two doses | Significantly decreased (P<0.001) | [7] |

| IL-6 | Preterm Labor Patients | 12 mg/kg, two doses | Increased (not significant) | [7] |

| IL-1β | Imiquimod-induced psoriasis-like skin inflammation in mice | Topical ointment | Significantly suppressed mRNA expression | [8] |

| S100A8 | Imiquimod-induced psoriasis-like skin inflammation in mice | Topical ointment | Significantly suppressed mRNA expression | [8] |

| S100A9 | Imiquimod-induced psoriasis-like skin inflammation in mice | Topical ointment | Significantly suppressed mRNA expression | [8] |

| IL-17A | Psoriatic skin explants | Combination with calcipotriol | Significantly better inhibition than monotherapy | [9] |

| TNF-α | Psoriatic skin explants | Combination with calcipotriol | Significantly better inhibition than monotherapy | [9] |

Experimental Protocols

The following sections detail common methodologies used to investigate the effects of betamethasone on pro-inflammatory cytokine expression.

Cell Culture and Treatment

A common in vitro model involves the use of macrophage-like cell lines, such as RAW 264.7, or primary human monocytes.

Protocol for LPS Stimulation of RAW 264.7 Macrophages:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well. Allow cells to adhere and recover overnight.[1]

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of betamethasone or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[1]

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine production.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for cytokine analysis.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine protein levels in cell culture supernatants or biological fluids.

General ELISA Protocol for TNF-α:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α (e.g., 2-8 µg/mL) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards of known TNF-α concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α (e.g., 0.1-0.4 µg/mL). Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will develop in proportion to the amount of TNF-α.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by comparing their absorbance to the standard curve.

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines.

General RT-qPCR Protocol:

-

RNA Extraction: Isolate total RNA from the cultured cells using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primer pairs for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).

-

Amplification and Detection: Perform the qPCR in a real-time PCR instrument. The instrument measures the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.

-

Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between betamethasone-treated and control samples, normalized to the housekeeping gene.

Table 3: Example Primer Sequences for Human Cytokine RT-qPCR

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | [5] |

| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG | [5] |

| IL-1β | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA | [5] |

| β-actin | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | [5] |

Conclusion

Betamethasone is a powerful anti-inflammatory agent that effectively downregulates the expression of pro-inflammatory cytokines. Its mechanism of action is centered on the activation of the glucocorticoid receptor, which in turn modulates gene expression through transactivation of anti-inflammatory genes and, crucially, transrepression of key pro-inflammatory transcription factors NF-κB and AP-1. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate mechanisms of glucocorticoid action and to develop novel anti-inflammatory therapies. Continued research in this area is vital for optimizing the therapeutic use of betamethasone and for the discovery of new drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chondrex.com [chondrex.com]

- 4. benchchem.com [benchchem.com]

- 5. thno.org [thno.org]

- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]

- 7. Dexamethasone inhibition of interleukin 1 beta production by human monocytes. Posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resources.rndsystems.com [resources.rndsystems.com]

The Glucocorticoid Effect: A Deep Dive into Betamethasone-Induced Gene Expression in Fetal Lung Fibroblasts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antenatal corticosteroid therapy, primarily using betamethasone, is a cornerstone of prenatal care for women at risk of preterm labor. This intervention significantly reduces the incidence of respiratory distress syndrome in premature infants by accelerating fetal lung maturation. The molecular underpinnings of this therapeutic effect lie in the intricate modulation of gene expression within key cell types of the developing lung, particularly the fetal lung fibroblasts. This technical guide provides a comprehensive overview of the molecular effects of betamethasone on these fibroblasts, summarizing key quantitative data, detailing experimental methodologies, and visualizing the primary signaling pathways.

Introduction

Glucocorticoids (GCs) are potent steroid hormones that play a critical role in the final stages of fetal lung development.[1] Their primary function is to induce rapid remodeling of the lung architecture, including the thinning of the pulmonary interstitial tissue, to facilitate efficient gas exchange at birth.[1] Synthetic GCs like betamethasone are administered to pregnant women at risk of preterm delivery to accelerate this maturation process, reducing neonatal respiratory distress by approximately 35% to 50%.[2][3] While the clinical efficacy is well-established, a deeper understanding of the molecular mechanisms, specifically the target genes and cellular pathways stimulated by betamethasone in fetal lung fibroblasts, is crucial for optimizing therapeutic strategies and identifying novel drug targets. This document will explore the direct impact of betamethasone on the transcriptome of fetal lung fibroblasts.

The Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its effects by activating the intracellular glucocorticoid receptor (GR).[1][3] This ligand-activated transcription factor translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their expression.

Quantitative Analysis of Betamethasone-Induced Gene Expression

Studies utilizing whole-cell transcriptome sequencing have revealed that betamethasone significantly alters the expression of a substantial number of genes in fetal lung fibroblasts. A key study demonstrated that treatment with betamethasone for 6 hours resulted in the significant regulation of 483 genes, with 358 genes being upregulated and 118 genes downregulated.[1] Notably, betamethasone elicits a much stronger transcriptional response compared to the endogenous glucocorticoid, corticosterone.[1][2][3]

The following tables summarize the quantitative changes in mRNA levels for several key genes, as confirmed by quantitative PCR (qPCR).[2]

Table 1: Upregulated Genes in Fetal Rat Lung Fibroblasts Following Betamethasone Treatment [2]

| Gene Symbol | Gene Name | Fold Change (vs. Control) | P-value |

| Tgm2 | Transglutaminase 2 | 17.1 | < 0.0001 |

| Crispld2 | Cysteine-rich secretory protein LCCL domain containing 2 | 12.9 | < 0.001 |

| Kdr | Kinase insert domain receptor | 29.7 | < 0.05 |

| Hif3a | Hypoxia inducible factor 3 alpha subunit | 5.0 | < 0.01 |

| Nov | Nephroblastoma overexpressed | 4.7 | < 0.01 |

| Srgap3 | SLIT-ROBO Rho GTPase activating protein 3 | 2.8 | < 0.05 |

| Aspa | Aspartoacylase | 2.5 | < 0.05 |

| Timp3 | TIMP metallopeptidase inhibitor 3 | 2.4 | < 0.05 |

Table 2: Comparison of Gene Upregulation by Betamethasone and Corticosterone [2]

| Gene Symbol | Betamethasone Fold Change | Corticosterone Fold Change |

| Tgm2 | 17.1 | 8.81 |

| Crispld2 | 12.9 | 8.61 |

| Hif3a | 5.0 | 4.3 |

| Nov | 4.7 | No significant change |

| Kdr | 29.7 | No significant change |

| Srgap3 | 2.8 | No significant change |

| Aspa | 2.5 | No significant change |

| Timp3 | 2.4 | No significant change |

Pathway analysis of the differentially expressed genes indicates that betamethasone primarily stimulates cellular pathways involved in cell proliferation and extracellular matrix (ECM) remodeling .[1][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to generate the data presented above.

Fetal Lung Fibroblast Culture

Primary fetal lung fibroblasts are isolated from timed-pregnant rats. The lung tissue is minced and enzymatically digested. The resulting cell suspension is then plated, and differential adhesion is used to enrich for fibroblasts. The cells are then cultured and treated with betamethasone or a vehicle control.

RNA-Sequencing (RNA-Seq)

Total RNA is extracted from the treated and control fibroblast cultures. Following quality control, RNA-Seq libraries are prepared and sequenced. The resulting sequence reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by betamethasone treatment.[1]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is employed to identify the genomic binding sites of the glucocorticoid receptor.[1][3]

This technique allows for the identification of direct GR target genes by locating glucocorticoid response elements near genes such as Per1, Dusp1, Fkbp5, Sgk1, Crispld2, Tgm2, Hif3α, and Kdr.[1][3]

Quantitative Real-Time PCR (qPCR)

To validate the findings from RNA-Seq, the expression levels of selected genes are quantified using qPCR. Total RNA is reverse transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The relative expression of each gene is normalized to a housekeeping gene.[2]

Conclusion

Betamethasone profoundly impacts the gene expression profile of fetal lung fibroblasts, primarily through the activation of the glucocorticoid receptor. This leads to the upregulation of genes involved in crucial developmental processes such as extracellular matrix remodeling and the regulation of cell proliferation. The enhanced transcriptional response induced by betamethasone compared to endogenous glucocorticoids likely underlies its therapeutic efficacy in promoting fetal lung maturation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the molecular mechanisms of glucocorticoid action in the developing lung and for the development of more targeted and effective therapies for the prevention of neonatal respiratory distress syndrome.

References

The Modulatory Role of Betamethasone on NF-κB and AP-1 Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which the synthetic glucocorticoid, betamethasone, exerts its potent anti-inflammatory and immunosuppressive effects through the modulation of the critical transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the inhibitory effects of glucocorticoids, and detailed experimental protocols for studying these interactions.

Introduction to Betamethasone and its Anti-inflammatory Action

Betamethasone is a powerful synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties in treating a range of conditions, including autoimmune disorders and dermatological diseases.[1] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon ligand binding, the GR-betamethasone complex translocates to the nucleus, where it modulates gene expression through two main pathways: transactivation and transrepression.[3]

-

Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[2]

-

Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[3][4][5]

This guide will focus on the transrepression mechanisms by which betamethasone inhibits NF-κB and AP-1 signaling.

Modulation of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][9]

Betamethasone inhibits NF-κB signaling through multiple mechanisms:

-

Direct Protein-Protein Interaction: The activated GR can directly interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[10][11]

-

Induction of IκBα Synthesis: Glucocorticoids can increase the transcription of the gene encoding IκBα (NFKBIA).[7][12] The newly synthesized IκBα can enter the nucleus, bind to NF-κB, and export the complex back to the cytoplasm, thereby terminating NF-κB-mediated transcription.[7]

-

Competition for Co-activators: Both GR and NF-κB require co-activator proteins like CREB-binding protein (CBP) and p300 for their transcriptional activity. The activated GR can compete with NF-κB for these limited co-activators, leading to a reduction in NF-κB-dependent gene expression.[10]

The following diagram illustrates the NF-κB signaling pathway and the points of inhibition by betamethasone.

Caption: NF-κB signaling pathway and its modulation by betamethasone.

Modulation of the AP-1 Signaling Pathway

AP-1 is a dimeric transcription factor typically composed of proteins from the Jun, Fos, and ATF families. It plays a crucial role in regulating gene expression in response to various stimuli, including cytokines, growth factors, and stress, and is involved in inflammation and immune responses. The activity of AP-1 is controlled by the mitogen-activated protein kinase (MAPK) signaling cascades.

The primary mechanism by which betamethasone inhibits AP-1 activity is through direct protein-protein interaction between the activated GR and the components of the AP-1 complex, such as c-Jun and c-Fos.[13][14] This interaction prevents AP-1 from binding to its consensus DNA binding sites (12-O-tetradecanoylphorbol-13-acetate-responsive elements, or TREs) in the promoter regions of target genes, thereby repressing their transcription.[13]

The following diagram illustrates the AP-1 signaling pathway and its inhibition by betamethasone.

Caption: AP-1 signaling pathway and its modulation by betamethasone.

Quantitative Analysis of Glucocorticoid Effects

The inhibitory effects of glucocorticoids on NF-κB and AP-1 activity can be quantified using various in vitro assays. The following tables summarize representative data on the potency of different glucocorticoids in inhibiting inflammatory responses.

Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of Various Glucocorticoids

| Glucocorticoid | Assay | Cell Line | Parameter Measured | IC50 / EC50 (M) |

| Fluticasone propionate | GM-CSF Release | A549 | Inhibition of GM-CSF | 1.8 x 10-11 |

| Budesonide | GM-CSF Release | A549 | Inhibition of GM-CSF | 5.0 x 10-11 |

| Dexamethasone | GM-CSF Release | A549 | Inhibition of GM-CSF | 2.2 x 10-9 |

| Fluticasone propionate | 3xκB Reporter | A549 | Inhibition of NF-κB activity | 0.5 x 10-11 |

| Budesonide | 3xκB Reporter | A549 | Inhibition of NF-κB activity | 2.7 x 10-11 |

| Dexamethasone | 3xκB Reporter | A549 | Inhibition of NF-κB activity | 0.5 x 10-9 |

Data compiled from a study on A549 cells.[10]

Table 2: Dose-Response of Betamethasone on Fetal Sheep Lung Maturation

| Betamethasone Dose (µg/kg) | Surfactant Protein A (SP-A) mRNA (relative abundance) | Surfactant Protein B (SP-B) mRNA (relative abundance) | Surfactant Protein D (SP-D) mRNA (relative abundance) |

| 0 (Control) | ~0.5 | ~0.6 | ~0.4 |

| 42.5 | ~0.8 | ~0.8 | ~0.7 |

| 85 | ~1.0 | ~1.0 | ~0.9 |

| 170 | ~1.2 | ~1.1 | ~1.0 |

Data adapted from a study on fetal sheep, showing a dose-dependent increase in surfactant protein mRNA, which are markers of lung maturation regulated by glucocorticoids.[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of betamethasone on NF-κB and AP-1.

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB or AP-1 by using a reporter plasmid containing multiple copies of their respective DNA binding sites upstream of a luciferase gene.

Protocol:

-

Cell Culture and Transfection:

-

Treatment:

-

After 24 hours, treat the cells with various concentrations of betamethasone or vehicle control (e.g., DMSO).

-

After 1 hour of betamethasone pre-treatment, stimulate the cells with an appropriate inducer (e.g., 20 ng/ml TNF-α for NF-κB, 100 nM PMA for AP-1) for 6-24 hours.[3]

-

-

Cell Lysis and Luminescence Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction or percentage of inhibition relative to the stimulated control.

-

Caption: Workflow for a luciferase reporter gene assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.

Protocol:

-

Nuclear Extract Preparation:

-

Treat cells with betamethasone followed by a pro-inflammatory stimulus.

-

Isolate nuclear extracts from the treated cells.

-

-

Probe Labeling:

-

Synthesize and anneal double-stranded oligonucleotides containing the consensus binding site for NF-κB.

-

Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin or infrared dye).[11]

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.[5]

-

For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).

-

-

Electrophoresis:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[5]

-

-

Detection:

-

Detect the labeled probes by autoradiography or imaging for non-radioactive labels. A "shift" in the mobility of the probe indicates protein binding.

-

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Western Blotting for IκBα and Phosphorylated Proteins

Western blotting is used to detect changes in the levels of specific proteins, such as the degradation of IκBα or the phosphorylation of signaling proteins.

Protocol:

-

Sample Preparation:

-

Lyse cells treated with betamethasone and/or stimuli in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-proteins).[9]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-IκBα, anti-phospho-p65).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Workflow for a Western Blotting experiment.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether a specific protein (e.g., GR or p65) is associated with a specific genomic region (e.g., the promoter of an inflammatory gene) in vivo.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-GR or anti-p65).

-

Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating.

-

Digest the proteins with proteinase K.

-

Purify the immunoprecipitated DNA.

-

-

DNA Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target gene promoter to quantify the amount of precipitated DNA.[2]

-

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

Betamethasone effectively modulates the pro-inflammatory transcription factors NF-κB and AP-1 through a variety of mechanisms, primarily centered on the principle of transrepression. By interfering with the ability of these key factors to activate the transcription of inflammatory genes, betamethasone exerts its potent anti-inflammatory effects. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental protocols, is crucial for the continued development of more selective and effective anti-inflammatory therapies. This guide provides a foundational resource for researchers and professionals in the field to further explore the intricate role of betamethasone in regulating inflammatory signaling pathways.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Cell specific effects of glucocorticoid treatment on the NF-κBp65/IκBα system in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. licorbio.com [licorbio.com]

- 6. Antigen presentation is inhibited in vivo by betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional interference between c-Jun and the glucocorticoid receptor: mutual inhibition of DNA binding due to direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-response effects of betamethasone on maturation of the fetal sheep lung - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. antibodiesinc.com [antibodiesinc.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Note: Synthesis of Betamethasone Dipropionate from Betamethasone

Abstract

This application note provides a detailed protocol for the synthesis of betamethasone dipropionate from betamethasone via esterification. The described methodology is suitable for laboratory-scale synthesis and aims to produce a high-purity product. This document includes a step-by-step experimental protocol, a summary of quantitative data, and analytical methods for product characterization. A comprehensive workflow diagram is also provided for clarity.

Introduction

Betamethasone dipropionate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is the 17,21-dipropionate ester of betamethasone. This modification enhances its lipophilicity and potency compared to the parent compound, betamethasone. It is widely used in topical formulations for the treatment of various inflammatory skin conditions, such as psoriasis and eczema.

The synthesis of betamethasone dipropionate from betamethasone involves the esterification of the hydroxyl groups at the C17 and C21 positions with propionic acid or a derivative thereof. A common and efficient method utilizes propionic anhydride as the acylating agent in the presence of a catalyst. This document outlines a procedure adapted from established chemical synthesis principles, aiming for a high yield and purity suitable for research and development purposes.

Reaction Scheme

The overall reaction involves the conversion of betamethasone to betamethasone dipropionate through esterification at the 17 and 21 positions.

-

Starting Material: Betamethasone

-

Acylating Agent: Propionic Anhydride

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Product: Betamethasone 17,21-dipropionate

Experimental Protocol

This protocol details the synthesis of betamethasone dipropionate starting from betamethasone-17-propionate, which is an intermediate that can be formed from betamethasone. The final step involves the acylation of the 21-hydroxyl group.

3.1. Materials and Equipment

-

Reagents:

-

Betamethasone-17-propionate

-

Propionic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Absolute ethanol

-

N-hexane

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Activated carbon

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

-

Heating mantle or oil bath

-

TLC plates (silica gel)

-

3.2. Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve betamethasone-17-propionate in anhydrous dichloromethane.

-

Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) to the solution to act as a catalyst. Subsequently, add propionic anhydride, which serves as the acylating agent.

-

Reaction: Stir the mixture at a moderate temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

3.3. Purification

-

Recrystallization: The crude betamethasone dipropionate can be purified by recrystallization. A mixed solvent system of absolute ethanol, dichloromethane, and n-hexane is effective for this purpose.

-

Decolorization: If necessary, the solution can be treated with activated carbon to remove colored impurities before recrystallization.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent (e.g., n-hexane), and dried under vacuum to yield high-purity betamethasone dipropionate. A patent suggests that purification using a mixed solvent of acetone and an alkane can improve the purity from ~97.0% to over 99.5% and the yield from 90% to over 96%.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of betamethasone dipropionate.

| Parameter | Value | Reference |

| Starting Material | Betamethasone-17-propionate | |

| Molecular Weight (Betamethasone) | 392.46 g/mol | |

| Molecular Weight (Betamethasone Dipropionate) | 504.6 g/mol | |

| Typical Reaction Yield (Crude) | >90% | |

| Yield after Purification | >96% | |

| Purity (HPLC) | >99.5% | |

| Melting Point | 176 - 180°C | |

| Optical Rotation [α]D²⁰ | +63° to +70° (in 1,4-dioxane) |

Analytical Characterization

The identity and purity of the synthesized betamethasone dipropionate should be confirmed using standard analytical techniques.

5.1. High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for determining the purity of the final product and identifying any related substances or degradation products.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of water, acetonitrile, tetrahydrofuran, and methanol is often employed.

-

Detection: UV detection at 240 nm.

-

Column Temperature: 50°C.

-

Flow Rate: 1.0 mL/min.

5.2. Spectroscopic Methods

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure and confirm the positions of the propionate esters.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Visual Workflow

The following diagram illustrates the key steps in the synthesis and purification of betamethasone dipropionate.

Caption: Workflow for the synthesis and purification of betamethasone dipropionate.

Application Notes and Protocols for Betamethasone Administration in a Murine Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of betamethasone in a murine model of ovalbumin (OVA)-induced allergic asthma. This guide is intended to assist researchers in designing and executing experiments to evaluate the efficacy of betamethasone and other novel therapeutics for asthma.

Introduction